molecular formula C16H15N3S B460428 1-phenylethyl N'-cyano-N-phenylimidothiocarbamate CAS No. 445385-57-9

1-phenylethyl N'-cyano-N-phenylimidothiocarbamate

Cat. No.: B460428
CAS No.: 445385-57-9
M. Wt: 281.4g/mol
InChI Key: USIHRUMRXONVRV-UHFFFAOYSA-N
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Description

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is a chemical compound with a complex structure that includes aromatic rings, a cyano group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated derivative.

Scientific Research Applications

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The cyano group, for example, can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

445385-57-9

Molecular Formula

C16H15N3S

Molecular Weight

281.4g/mol

IUPAC Name

1-phenylethyl N-cyano-N'-phenylcarbamimidothioate

InChI

InChI=1S/C16H15N3S/c1-13(14-8-4-2-5-9-14)20-16(18-12-17)19-15-10-6-3-7-11-15/h2-11,13H,1H3,(H,18,19)

InChI Key

USIHRUMRXONVRV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N

Canonical SMILES

CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N

Origin of Product

United States

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